Cas no 62351-82-0 (Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate)

Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenedicarboxylic acid,4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, dimethyl ester
- 1,2-DIMETHYL 4-(2,5-DIOXOPYRROL-1-YL)PHTHALATE
- Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate
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- Inchi: 1S/C14H11NO6/c1-20-13(18)9-4-3-8(7-10(9)14(19)21-2)15-11(16)5-6-12(15)17/h3-7H,1-2H3
- InChI Key: YBGVBKPWEJWRSW-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C(=O)OC)=CC=C(C=1)N1C(C=CC1=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 494
- Topological Polar Surface Area: 90
Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739342-1g |
Dimethyl 4-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)phthalate |
62351-82-0 | 98% | 1g |
¥3808.00 | 2024-05-06 |
Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate Related Literature
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
Additional information on Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate
Comprehensive Overview of Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate (CAS No. 62351-82-0)
Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate (CAS No. 62351-82-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, polymer chemistry, and advanced material synthesis. Its unique molecular structure, featuring a dioxopyrrol ring and dicarboxylate esters, makes it a versatile building block for researchers. The compound's high reactivity and functional group compatibility have sparked interest in fields like drug discovery and biodegradable polymers, aligning with global trends in sustainable chemistry.
Recent advancements in green chemistry have highlighted the potential of 62351-82-0 as a precursor for eco-friendly materials. Scientists are exploring its role in creating biodegradable plastics, responding to the urgent demand for alternatives to petroleum-based polymers. The compound's aromatic core and ester linkages contribute to thermal stability, a critical factor for industrial applications. Discussions on platforms like ResearchGate often focus on optimizing its synthesis to reduce environmental impact, reflecting the broader shift toward sustainable manufacturing.
In pharmaceutical research, Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate serves as a key intermediate for heterocyclic drug candidates. Its pyrrolidine-2,5-dione moiety is particularly valuable in designing inhibitors for enzymes like kinases, which are targeted in cancer therapies. PubMed-indexed studies emphasize its utility in structure-activity relationship (SAR) studies, where minor modifications yield significant biological effects. This aligns with trending searches for "precision medicine" and "small-molecule therapeutics," underscoring its relevance in modern drug development.
The compound's spectroscopic properties (e.g., NMR and IR signatures) are frequently analyzed to ensure purity, a topic dominating chemistry forums. Analytical techniques such as HPLC-MS are commonly employed, addressing quality control challenges raised in patents and industry whitepapers. With the rise of AI-assisted molecular design, computational studies on 62351-82-0 have surged, leveraging tools like Gaussian for predicting reactivity—a hotspot in "cheminformatics" queries.
From an industrial perspective, Dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate is gaining traction in high-performance coatings due to its UV stability and adhesion properties. Manufacturers in Asia and Europe are filing patents for its use in electronic encapsulation materials, capitalizing on the semiconductor boom. These applications resonate with search trends around "advanced materials for electronics," positioning the compound as a frontier solution in tech-driven markets.
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